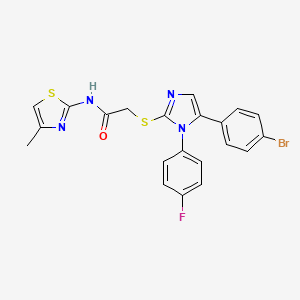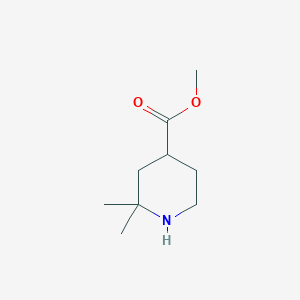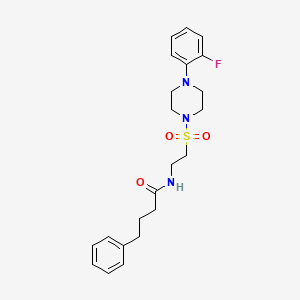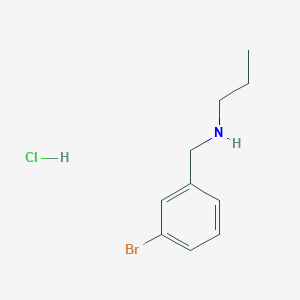![molecular formula C26H23N5O2S B2608699 3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione CAS No. 440322-56-5](/img/structure/B2608699.png)
3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione is a useful research compound. Its molecular formula is C26H23N5O2S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
The novel quinazoline derivative has been evaluated for its pharmacological potential, particularly in the context of cardiovascular diseases. Studies have shown that certain quinazoline derivatives exhibit potent antihypertensive effects by acting as alpha1-adrenoceptor antagonists. These compounds have demonstrated efficacy in reducing blood pressure in animal models, such as spontaneously hypertensive rats, without inducing significant reflex tachycardia, suggesting their potential for chronic long-term treatment of hypertension (Yen et al., 1996), (Tsai et al., 2001).
Antimicrobial and Antitumor Applications
Quinazoline derivatives have also been identified for their antimicrobial and antitumor activities. Some compounds within this class have shown promising antimicrobial properties against a variety of bacterial strains, highlighting their potential as novel antimicrobial agents. Additionally, specific quinazoline derivatives containing piperazine moieties have been synthesized and shown potent antiproliferative activities against various cancer cell lines, indicating their potential application as antitumor agents (Dash et al., 2017), (Abdel-Motaal et al., 2020).
Chemical Synthesis and Characterization
The synthesis of benzimidazo[1,2-c]quinazoline-6(5H)-thiones and related compounds has been a subject of research, with studies detailing the methods for preparing these compounds, including cyclization and alkylation processes. This research provides a foundation for further exploration of these compounds' biological activities and potential pharmaceutical applications (Ivachtchenko et al., 2002).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives, including those with 1,2,4-triazole, have highlighted their potential as EGFR inhibitors with anti-cancer properties. These studies provide insights into the molecular interactions and stability of these compounds, further supporting their potential therapeutic applications (Karayel, 2021).
Propiedades
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-33-23-9-5-4-8-22(23)29-12-14-30(15-13-29)25(32)17-10-11-18-20(16-17)28-26(34)31-21-7-3-2-6-19(21)27-24(18)31/h2-11,16H,12-15H2,1H3,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGMXSFLNFZSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2608624.png)


![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)


![methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B2608635.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2608636.png)

![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)
